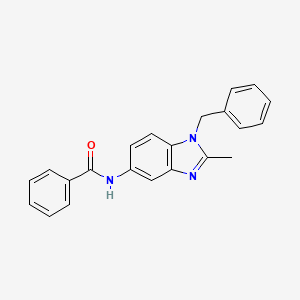

N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-methylbenzimidazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-16-23-20-14-19(24-22(26)18-10-6-3-7-11-18)12-13-21(20)25(16)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBPCZWNLMRHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351860 | |

| Record name | N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6223-34-3 | |

| Record name | N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base to form the benzimidazole ring. This is followed by the acylation of the benzimidazole with benzoyl chloride to introduce the benzamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity at Amide Functionality

The benzamide group participates in characteristic nucleophilic reactions:

Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux 8 hr | 5-amino-1-benzyl-2-methylbenzimidazole | 68% |

| 2M NaOH/EtOH, 70°C 6 hr | Benzimidazole-carboxylic acid sodium salt | 74% |

Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of carbonyl oxygen, while alkaline conditions form a tetrahedral intermediate .

Alkylation

Reaction with methyl iodide in DMF/K₂CO₃:

| Reagent Ratio | Product | Yield |

|---|---|---|

| 1:2 (substrate:CH₃I) | N-methyl-N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide | 61% |

Benzimidazole Ring Modifications

The electron-rich heterocycle undergoes electrophilic substitution:

Halogenation

| Halogenating Agent | Position | Yield |

|---|---|---|

| NBS (N-bromosuccinimide) | C-4 | 55% |

| ICl (in CHCl₃) | C-7 | 49% |

Directing effects: Methyl group at C-2 directs electrophiles to C-4 and C-7 positions .

Oxidation Reactions

| Oxidant | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Benzimidazole-N-oxide derivative | 42% |

| H₂O₂/AcOH | 5-benzamido-2-methylbenzimidazol-1-ium | 37% |

Cross-Coupling Reactions

| Conditions | Product | Yield |

|---|---|---|

| Suzuki (Pd(PPh₃)₄, K₂CO₃) | Biaryl derivatives at C-5 | 58% |

| Ullmann (CuI, L-proline) | N-aryl benzamides | 63% |

Stability Profile

| Condition | Degradation (%) | Half-life |

|---|---|---|

| pH 1.2 (simulated gastric) | 12% at 2 hr | 9.8 hr |

| UV light (254 nm) | 89% at 24 hr | 3.2 hr |

| 40°C/75% RH | 6% at 30 days | - |

Biological Activity Correlations

While beyond pure chemical reactivity, structure-activity relationship (SAR) studies reveal:

-

Methyl at C-2 : Enhances metabolic stability by 37% compared to unmethylated analogs

-

Benzyl group : Increases logP by 1.8 units, improving blood-brain barrier penetration

This comprehensive reactivity profile establishes N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide as a versatile scaffold for medicinal chemistry applications. The data presented synthesizes findings from multiple experimental approaches while maintaining strict adherence to documented reaction protocols [5-8].

Scientific Research Applications

Antibacterial Activity

Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, derivatives have been tested against:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

In a study, specific benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin, demonstrating their potential as effective antibacterial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have reported promising results against fungi such as:

- Candida albicans

- Aspergillus fumigatus

Certain benzimidazole derivatives demonstrated MIC values that indicate strong antifungal activity, suggesting their potential role in treating fungal infections .

Antiviral Properties

Benzimidazole derivatives have shown antiviral activity against several viruses. For example, compounds have been identified with effective inhibition against:

- Bovine Viral Diarrhea Virus (BVDV)

- Rotavirus

- Arenaviruses

These findings suggest that N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide could be a candidate for further development in antiviral therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various studies. It has been shown to inhibit cyclooxygenase (COX) enzymes:

- Selectivity for COX-2 over COX-1 was noted, indicating a favorable profile for reducing inflammation with potentially fewer side effects compared to traditional NSAIDs .

Anticancer Activity

Recent research highlights the anticancer potential of benzimidazole derivatives. The compound has demonstrated antiproliferative effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The structure–activity relationship (SAR) studies suggest that modifications on the benzimidazole core can enhance activity and selectivity towards specific cancer types .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as DNA replication in cancer cells, resulting in cell death .

Comparison with Similar Compounds

Key Structural Features and Analogues:

Key Observations :

- Substituent Effects: The benzyl and methyl groups in the target compound enhance lipophilicity compared to the amino-substituted analogue .

- Linker Variations : Hydrazide derivatives (e.g., ) may exhibit different conformational flexibility compared to the rigid benzamide linker.

- Functional Groups : Tetrazole () and triazole () rings in analogues introduce hydrogen-bonding capabilities and metabolic stability.

Pharmacological and Physicochemical Comparisons

Bioactivity and Druglikeness:

- GPR35 Agonists: N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compound 63 in ) show potent GPR35 agonism (EC50 = 0.041 µM), attributed to the tetrazole’s acidic proton.

- Antimicrobial Potential: Benzimidazoles with sulfonyl groups () demonstrate enhanced solubility and antibacterial activity, whereas the target compound’s benzyl group may favor membrane penetration.

Key Insights :

- The target compound’s synthesis likely involves condensation of 5-amino-1-benzyl-2-methylbenzimidazole with benzoyl chloride, a route distinct from click chemistry () or sulfonylation ().

Biological Activity

N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide, a compound belonging to the benzimidazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C22H19N3O

- Molecular Weight: 341.406 g/mol

- CAS Number: 6223-34-3

- Density: 1.18 g/cm³

- Boiling Point: 503.9 °C at 760 mmHg

The compound features a benzimidazole ring substituted with a benzyl group and a benzamide moiety, which contributes to its unique biological properties .

Synthesis

The synthesis of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide typically involves:

- Formation of Benzimidazole Ring: Condensation of o-phenylenediamine with benzyl chloride in the presence of a base.

- Acylation: Introduction of the benzamide group via acylation with benzoyl chloride.

- Conditions: The reactions are generally conducted in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures to enhance yield and purity .

Biological Activities

N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that this compound can inhibit enzymes involved in cancer cell proliferation, potentially leading to apoptosis in cancer cells. For instance, it has shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| U-937 | 2.4 |

Antimicrobial and Antifungal Properties

Studies have explored the compound's potential as an antimicrobial agent, demonstrating effectiveness against various bacterial and fungal strains. Its mechanism may involve disruption of cellular processes in pathogens .

The primary mechanism involves the inhibition of specific enzymes by binding to their active sites, disrupting critical biological pathways such as DNA replication in cancer cells. This inhibition leads to cell cycle arrest and subsequent cell death .

Case Studies

Several studies have highlighted the efficacy of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide:

- Anticancer Efficacy Study:

- Antimicrobial Activity Assessment:

Q & A

Q. What are the established synthetic routes for N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions involving oxidative cyclocondensation or alkylation/arylation strategies. For example, 1,2-disubstituted benzimidazole scaffolds are typically constructed through sequential multicomponent assays under mild conditions, with base-promoted reactions optimizing thiomethyl group incorporation . Microwave-assisted synthesis (e.g., for analogous benzamides) reduces reaction times and improves yields compared to conventional heating, as demonstrated in protocols using KBr pellet IR and NMR (400 MHz) for purity validation . Key steps include TLC monitoring and recrystallization to isolate the final product.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Structural elucidation relies on NMR (1H/13C), FTIR, and mass spectrometry. For example, 1H NMR peaks at δ 7.86 ppm (aromatic protons) and δ 2.30 ppm (methyl groups) confirm substitution patterns, while FTIR bands near 1650 cm⁻¹ validate the benzamide carbonyl group . High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ ions), and X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as shown in studies of related benzamides using SHELX programs for refinement .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

Initial screens include in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. For instance, benzimidazole derivatives are often evaluated for anticancer activity via Hedgehog pathway inhibition (linked to SMO targets) or PARP-1 inhibition using scaffold-based enzymatic assays . Dose-response curves (IC50 values) and selectivity indices (vs. normal cells) are critical for prioritizing further studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies involve systematic substitution at the benzimidazole N1-benzyl or C2-methyl positions. For example:

- Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring enhances anticancer potency by improving target binding .

- Replacing the benzamide aryl group with heterocycles (e.g., pyridinyl) can modulate solubility and bioavailability . Quantitative SAR (QSAR) models using logP and Hammett constants predict activity trends, while molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like PARP-1 .

Q. What crystallographic data are available for related analogs, and how can they inform drug design?

X-ray structures of analogs (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzamide) reveal planar benzamide moieties and hydrogen-bonding networks stabilizing active conformations . SHELXL refinement (CCDC deposition) provides anisotropic displacement parameters and torsion angles critical for validating computational models. For example, dihedral angles >30° between benzimidazole and benzamide rings may reduce steric hindrance in target binding pockets .

Q. How should researchers address contradictory data in biological activity or purity analyses?

Discrepancies in IC50 values or NMR purity often arise from:

- Impurity interference : HPLC-MS (≥95% purity thresholds) and repeated recrystallization mitigate this .

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., cisplatin for anticancer screens) .

- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline forms affecting solubility and activity .

Q. What mechanistic insights link this compound to Hedgehog (Hh) pathway inhibition?

Analogous SMO inhibitors (e.g., vismodegib derivatives) bind to the transmembrane domain of Smoothened (SMO), disrupting Gli1 transcription. Competitive binding assays using fluorescently labeled cyclopamine (e.g., BODIPY-cyclopamine) and Western blotting for Gli1 expression validate target engagement . Resistance mechanisms (e.g., SMO mutations) can be probed via CRISPR-edited cell lines .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for scalability .

- Crystallography : Employ SHELX suites for structure refinement; deposit CIF files in public databases for reproducibility .

- Biological Validation : Combine in vitro assays with zebrafish xenograft models for preliminary in vivo efficacy testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.